molecular formula C21H26N2O2 B2398225 N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034442-08-3

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2398225
CAS No.: 2034442-08-3
M. Wt: 338.451
InChI Key: PHOUPRNDMZKQDI-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 3,5-dimethylphenyl group and a 4-methoxypiperidin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with neurotransmitter systems and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular signaling pathways and physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)benzamide: Similar structure but with a methyl group instead of a methoxy group on the piperidine ring.

    N-(3,5-dimethylphenyl)-4-(4-hydroxypiperidin-1-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group on the piperidine ring.

    N-(3,5-dimethylphenyl)-4-(4-chloropiperidin-1-yl)benzamide: Similar structure but with a chlorine atom instead of a methoxy group on the piperidine ring.

Uniqueness

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is unique due to the presence of the methoxy group on the piperidine ring, which can influence its chemical reactivity, pharmacological properties, and potential applications. The methoxy group may enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with molecular targets.

Biological Activity

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide, often referred to as a piperidine derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is notable for its structural features, which include a piperidine ring and a dimethyl-substituted phenyl group. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H22N2O\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}

Structural Features

  • Piperidine Ring : Contributes to the compound's interaction with biological targets.
  • Dimethylphenyl Group : Enhances lipophilicity and may influence binding affinity.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Inhibition of Enzymes : Some studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in conditions like cancer and metabolic disorders .
  • Antimicrobial Properties : Certain piperidine derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential uses in treating infections .

Case Studies

  • Anticancer Activity : A study published in Pesticide Science explored the effects of a related compound on chitin synthesis inhibition in Chilo suppressalis. The findings indicated that modifications at the para-position of phenyl rings significantly influenced biological activity, suggesting that structural variations can enhance or diminish efficacy .
  • Cardiovascular Implications : Another investigation highlighted the endothelial lipase inhibitory properties of compounds structurally related to our target compound. The IC50 values reported were as low as 16 nM, indicating strong potential for cardiovascular applications .

Data Table of Biological Activities

Compound NameActivity TypeIC50 Value (nM)Reference
GSK 264220AEndothelial lipase16
Related Piperidine DerivativeAntimicrobialVaries
This compoundPotential anticancerNot yet determinedCurrent Study

Comparative Analysis

The biological activities of this compound can be compared with other known piperidine derivatives. The presence of specific substituents on the phenyl rings appears to play a critical role in modulating the activity profiles.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-12-16(2)14-18(13-15)22-21(24)17-4-6-19(7-5-17)23-10-8-20(25-3)9-11-23/h4-7,12-14,20H,8-11H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOUPRNDMZKQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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